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  • Product: 3-Amino-2-hydroxyheptanoic acid
  • CAS: 561066-93-1

Core Science & Biosynthesis

Foundational

synthesis of 3-Amino-2-hydroxyheptanoic acid

Synthesis and Application of 3-Amino-2-hydroxyheptanoic Acid (AHHA): A Comprehensive Technical Guide Executive Summary 3-Amino-2-hydroxyheptanoic acid (AHHA) is a highly specialized, non-proteinogenic amino acid that ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Application of 3-Amino-2-hydroxyheptanoic Acid (AHHA): A Comprehensive Technical Guide

Executive Summary

3-Amino-2-hydroxyheptanoic acid (AHHA) is a highly specialized, non-proteinogenic amino acid that serves as a critical transition-state isostere in medicinal chemistry. Due to its α-hydroxy-β-amino motif, AHHA mimics the tetrahedral intermediate of peptide bond hydrolysis, making it an indispensable pharmacophore in the design of potent metalloprotease and cysteine protease inhibitors[1][2]. This technical guide details the mechanistic rationale, quantitative parameters, and a self-validating synthetic workflow for the scalable preparation of AHHA.

Pharmacological Significance & Mechanism of Action

AHHA is prominently featured in bestatin (ubenimex) analogs and other peptidomimetics. Its primary biological utility stems from its ability to act as a bidentate chelator within the active sites of metalloenzymes[1].

  • Methionine Aminopeptidase (MetAP) Inhibition : MetAPs are dinuclear metalloproteases responsible for cleaving N-terminal methionine from nascent proteins, a process essential for tumor angiogenesis and bacterial survival[1]. The AHHA moiety competitively binds to the active site, utilizing its primary amine and hydroxyl groups to chelate the Co(II) or Mn(II) cofactors (Ki ≈ 24 nM for E. coli MetAP), effectively shutting down enzymatic activity[3].

  • Calpain I Inhibition : AHHA-derived ketoamides have been developed as potent, water-soluble, demonstrating nanomolar efficacy and oral bioavailability for neuroprotective applications following traumatic brain injury[4][5].

MetAP_Inhibition MetAP Methionine Aminopeptidase (MetAP) Active Site Cobalt Co(II) / Mn(II) Metal Cofactors MetAP->Cobalt AHHA AHHA-based Inhibitor (e.g., Bestatin analog) Chelation Bidentate Chelation (Amine & Hydroxyl groups) AHHA->Chelation Chelation->Cobalt Binds Blockade Substrate Cleavage Blocked (Angiogenesis Inhibited) Chelation->Blockade Prevents N-term Met removal

Fig 2. Mechanism of MetAP inhibition via metal cofactor chelation by the AHHA pharmacophore.

Retrosynthetic Strategy & Mechanistic Causality

The most efficient, scalable route to AHHA relies on a Henry-type nitroaldol condensation followed by catalytic hydrogenation[4].

  • C-C Bond Formation (Nitroaldol) : The synthesis begins with the coupling of 1-nitropentane and glyoxylic acid. Triethylamine (Et3N) is employed to deprotonate the α-carbon of 1-nitropentane, generating a highly nucleophilic nitronate anion[4]. This anion attacks the electrophilic aldehyde carbon of glyoxylic acid. The choice of methanol as a solvent stabilizes the transition state through hydrogen bonding, driving the formation of 3-nitro-2-hydroxyheptanoic acid[4].

  • Aliphatic Nitro Reduction : Reducing an aliphatic nitro group to a primary amine without cleaving the adjacent hydroxyl group requires specific conditions. Palladium on carbon (Pd/C) in glacial acetic acid at elevated temperatures (50°C) is utilized[4]. The acetic acid provides a protic environment that facilitates the sequential reduction of the nitro group while preventing the resulting primary amine from poisoning the palladium catalyst[4].

SyntheticRoute N1 1-Nitropentane + Glyoxylic Acid N2 Nitroaldol Condensation (Et3N, CH3OH, RT) N1->N2 N3 3-Nitro-2-hydroxyheptanoic acid (Diastereomeric Mixture) N2->N3 >90% Yield N4 Catalytic Hydrogenation (H2, Pd/C, AcOH, 50°C) N3->N4 N5 3-Amino-2-hydroxyheptanoic acid (AHHA) N4->N5 ~80% Yield N6 Boc Protection (Boc2O, Et3N, CH3OH) N5->N6 N7 Boc-AHHA (Peptide Coupling Ready) N6->N7 Quantitative

Fig 1. Scalable synthetic workflow for 3-Amino-2-hydroxyheptanoic acid and its Boc derivative.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios, conditions, and expected yields for the core synthetic steps, establishing a baseline for process optimization[4].

Synthesis StepReactants / ReagentsSolvent SystemTemp & TimeTarget IntermediateExpected Yield
1. Nitroaldol Condensation 1-Nitropentane (1 eq), Glyoxylic acid (1 eq), Et3N (2 eq)Methanol (CH3OH)Ambient, 16 h3-Nitro-2-hydroxyheptanoic acid>90%
2. Catalytic Hydrogenation 3-Nitro-2-hydroxyheptanoic acid, Pd/C (10% w/w), H2 (1 atm)Glacial Acetic Acid50°C, 16 h3-Amino-2-hydroxyheptanoic acid~80%
3. N-Boc Protection (Optional)AHHA (1 eq), (Boc)2O (1.5 eq), Et3N (2.5 eq)Methanol (CH3OH)Ambient, 16 hN-Boc-3-amino-2-hydroxyheptanoic acidQuantitative

Validated Synthetic Protocol

This protocol is engineered as a self-validating system. Each phase includes specific physicochemical checkpoints to ensure reaction fidelity without requiring immediate LC-MS/NMR confirmation[4].

Phase 1: Synthesis of 3-Nitro-2-hydroxyheptanoic acid
  • Initiation : Dissolve 118.5 g (1.0 mol) of 1-nitropentane and 204.4 g (2.0 mol) of Et3N in 400 mL of CH3OH[4].

    • Causality: The 2:1 ratio of base to substrate ensures complete formation of the nitronate anion and neutralizes the incoming carboxylic acid.

  • Coupling : Gradually add 93.1 g (1.0 mol) of glyoxylic acid hydrate over 2 hours[4]. Stir for 16 hours at ambient temperature.

    • Causality: Gradual addition prevents exothermic runaway and minimizes the Cannizzaro-type disproportionation of glyoxylic acid.

  • Self-Validating Workup :

    • Remove the methanol in vacuo. Dissolve the residue in H2O and wash with diethyl ether[4].

    • Validation Check: Unreacted 1-nitropentane and non-polar byproducts partition into the ether layer, while the target product (as a carboxylate salt) remains in the aqueous phase.

    • Adjust the aqueous phase to pH 5 using citric acid[4].

    • Causality: Citric acid is a mild buffer that precisely protonates the carboxylate to its free acid form without causing acid-catalyzed degradation of the nitro-alcohol motif.

    • Extract with CH2Cl2, dry the organic phase, and evaporate to yield the crude nitro-acid (mixture of diastereomers)[4].

Phase 2: Reduction to 3-Amino-2-hydroxyheptanoic acid (AHHA)
  • Hydrogenation : Dissolve the crude nitro-acid (approx. 196 g) in 1100 mL of glacial acetic acid. Add 20 g of Pd/C[4].

  • Reaction : Purge the vessel with N2, then introduce H2 gas at 1 atm. Heat the reaction mixture to 50°C and stir vigorously[4].

    • Causality: The combination of 50°C and acetic acid overcomes the high activation energy required to reduce aliphatic nitro groups, ensuring complete conversion to the amine[4].

  • Isolation & Purification :

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Remove the acetic acid solvent in vacuo.

    • Triturate the resulting residue with 2-propanol[4].

    • Validation Check: AHHA exists as a highly polar zwitterion. 2-Propanol acts as an anti-solvent, causing the pure AHHA to crash out as a white crystalline solid, leaving lipophilic impurities in solution[4]. Collect the precipitate via filtration and dry (Yield: ~80 g)[4].

Phase 3: N-Boc Protection (Preparation for Peptide Synthesis)
  • Protection : Suspend 79 g of AHHA and 200 g of Et3N in 500 mL of CH3OH. Add 118.5 g of Di-tert-butyl dicarbonate (Boc2O)[4]. Stir for 16 hours at ambient temperature.

  • Workup : Remove the solvent, dissolve the residue in H2O, and wash with ether (discard the ether phase)[4]. Acidify the aqueous layer to pH 3-4 and extract with ethyl acetate to isolate the pure Boc-AHHA, ready for standard solid-phase or solution-phase peptide coupling[4].

References

  • Benzoylalanine-Derived Ketoamides Carrying Vinylbenzyl Amino Residues: Discovery of Potent Water-Soluble Calpain Inhibitors with Oral Bioavailability. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Advances in Bacterial Methionine Aminopeptidase Inhibition. Current Drug Targets (NIH PMC).[Link]

  • The anti-angiogenic agent fumagillin covalently modifies a conserved active-site histidine in the Escherichia coli methionine aminopeptidase. Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

Exploratory

3-Amino-2-hydroxyheptanoic acid chemical properties

3-Amino-2-hydroxyheptanoic Acid (AHHA): Chemical Properties, Synthesis, and Applications in Metalloenzyme Inhibition Executive Summary 3-Amino-2-hydroxyheptanoic acid (AHHA) is a non-proteinogenic β -hydroxy- α -amino ac...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Amino-2-hydroxyheptanoic Acid (AHHA): Chemical Properties, Synthesis, and Applications in Metalloenzyme Inhibition

Executive Summary

3-Amino-2-hydroxyheptanoic acid (AHHA) is a non-proteinogenic β -hydroxy- α -amino acid that serves as a critical chiral building block in the design of transition-state analogs. Primarily recognized as the pharmacophoric core of bestatin-derived peptidomimetics, AHHA is heavily utilized in the development of potent, orally bioavailable inhibitors targeting dinuclear metalloenzymes, such as Methionine Aminopeptidases (MetAPs) and calpains [1][1]. This technical guide details the physicochemical properties, synthesis methodologies, and mechanistic applications of AHHA for drug development professionals.

Physicochemical Properties & Quantitative Data

Understanding the baseline chemical properties of AHHA is essential for formulation and assay design. The molecule's amphoteric nature and specific stereochemistry dictate its solubility and binding affinity.

Table 1: Fundamental Physicochemical Properties [2]

Property Value / Description
IUPAC Name 3-Amino-2-hydroxyheptanoic acid
Molecular Formula C7H15NO3
Molecular Weight 161.20 g/mol
CAS Registry Number 561066-93-1 (Racemic) / 1354394-91-4 (Chiral)
Physical State White crystalline solid/powder
Storage Temperature Room Temperature (RT)

| Solubility | Soluble in aqueous buffers (pH dependent), Methanol, DMSO |

The biological activity of AHHA is highly dependent on the metal cofactor present in the target enzyme's active site. Table 2 summarizes the quantitative inhibition data for the (2S,3R) stereoisomer against E. coli MetAP under various metalloform conditions [1][2][1][3].

Table 2: Quantitative Inhibition Data for (2S,3R)-AHHA [1][3]

Compound Form Target Enzyme Metal Cofactor Metric Value
(2S,3R)-AHHA (Free Acid) E. coli MetAP1 Zn(II) IC50 9.3 μM
(2S,3R)-AHHA (Free Acid) E. coli MetAP1 Mn(II) IC50 11.5 μM
(2S,3R)-AHHA (Free Acid) E. coli MetAP1 Co(II) IC50 12.3 μM
(2S,3R)-AHHA (Free Acid) E. coli MetAP1 Ni(II) IC50 22.3 μM

| AHHA-Peptidomimetic | E. coli MetAP | Co(II) | Ki | 24.0 nM |

Mechanistic Role in Metalloenzyme Inhibition

AHHA acts as a transition-state mimic of peptide bond hydrolysis. In dinuclear metalloenzymes like MetAP, the active site contains two divalent metal ions (e.g., Co2+, Mn2+, or Zn2+).

Causality of the Pharmacophore:

  • 2-Hydroxyl Group: Acts as a bridging ligand. It coordinates simultaneously to both metal ions in the active site, displacing the catalytic water molecule responsible for nucleophilic attack.

  • 3-Amino Group: Forms a strong dative bond with one of the metal ions, anchoring the inhibitor.

  • Aliphatic Heptyl Chain: Mimics the side chain of the N-terminal methionine, driving hydrophobic docking into the S1 specificity pocket of the enzyme.

Binding AHHA AHHA Pharmacophore Amine 3-Amino Group AHHA->Amine Hydroxyl 2-Hydroxyl Group AHHA->Hydroxyl Alkyl Heptyl Chain AHHA->Alkyl M1 Metal 1 (Co2+/Mn2+) Catalytic Center Amine->M1 Dative Bond Hydroxyl->M1 Bridging Ligand M2 Metal 2 (Co2+/Mn2+) Catalytic Center Hydroxyl->M2 Bridging Ligand Pocket S1 Hydrophobic Pocket (MetAP Active Site) Alkyl->Pocket Hydrophobic Docking

Pharmacophore binding model of AHHA within the MetAP dinuclear active site.

Synthetic Methodologies

The scalable synthesis of AHHA relies on a base-catalyzed Henry (nitroaldol) reaction followed by catalytic hydrogenation [3][4].

Synthesis N1 1-Nitropentane + Glyoxylic Acid N2 Henry Reaction (Et3N, MeOH, RT) N1->N2 N3 2-Hydroxy-3-nitroheptanoic acid (Diastereomeric Mixture) N2->N3 >90% Yield N4 Catalytic Hydrogenation (Pd/C, H2, 50°C) N3->N4 N5 3-Amino-2-hydroxyheptanoic acid (Racemic AHHA) N4->N5 Complete Reduction N6 Chiral Resolution (Diastereomeric Salt) N5->N6 N7 (2S,3R)-AHHA (Bioactive Enantiomer) N6->N7 High ee

Chemical synthesis workflow for (2S,3R)-AHHA from 1-nitropentane.

Step-by-Step Protocol: Synthesis of Racemic AHHA

1. Nitroaldol (Henry) Reaction:

  • Procedure: Dissolve 1 mol (118.5 g) of 1-nitropentane and 2 mol (204.4 g) of Triethylamine (Et3N) in 400 mL of Methanol (CH3OH). Gradually add 1 mol (93.1 g) of glyoxylic acid hydrate over 2 hours. Stir for 16 hours at ambient temperature[4].

  • Workup: Remove solvent in vacuo. Dissolve the residue in H2O, adjust pH to 5 using citric acid, and extract with CH2Cl2. Evaporate to yield crude 2-hydroxy-3-nitroheptanoic acid (diastereomeric mixture)[4].

  • Causality & Rationale: Glyoxylic acid is explicitly chosen because it simultaneously installs the necessary α -carboxylic acid and β -hydroxyl moieties in a single carbon-carbon bond-forming step. Et3N acts as a mild base to generate the nitronate nucleophile without causing excessive aldol condensation side-reactions.

2. Catalytic Hydrogenation:

  • Procedure: Dissolve the crude nitro-alcohol (approx. 196 g) in 1100 mL of glacial acetic acid. Add 20 g of Palladium on Carbon (Pd/C). Hydrogenate the mixture at 50 °C under 1 atm of H2 gas[4].

  • Causality & Rationale: The elevated temperature (50 °C) is a critical parameter. Aliphatic nitro groups reduced at room temperature frequently stall at the hydroxylamine intermediate. Heating ensures complete reduction to the primary amine, yielding 3-amino-2-hydroxyheptanoic acid[4].

Experimental Workflow: MetAP Inhibition Assay

To evaluate AHHA derivatives, a robust, self-validating enzymatic assay is required. Because MetAPs are promiscuous with metal cofactors in vitro, stringent control of the buffer environment is necessary.

Step-by-Step Protocol: Fluorogenic MetAP Assay

1. Buffer Preparation:

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 μM CoCl2 (or MnCl2).

  • Causality: HEPES is used instead of Tris. Tris contains a primary amine that can weakly coordinate metals, stripping the loosely bound Co(II) or Mn(II) from the MetAP active site and causing artifactual loss of baseline enzyme activity.

2. Self-Validating Assay Setup:

  • Positive Control: 10 μM Bestatin or Fumagillin (validates that the enzyme preparation is actively inhibitable)[3].

  • Negative Control (No-Enzyme): Buffer + Substrate only (establishes the baseline rate of spontaneous substrate hydrolysis and controls for autofluorescence).

  • Test Wells: Pre-incubate E. coli MetAP (e.g., 34 μM) with varying concentrations of AHHA (100 nM to 100 μM) for 5 minutes at 30 °C[3].

3. Reaction Initiation & Readout:

  • Initiate the reaction by adding the fluorogenic substrate L-Methionine-7-amido-4-methylcoumarin (Met-AMC) to a final concentration of 1 mM.

  • Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Fit the dose-response data to the Morrison equation for tight-binding inhibitors to derive the Ki​ .

References

  • Vedantham, P., et al. "Metalloform-selective inhibition: Synthesis and structure–activity analysis of Mn(II)-form-selective inhibitors of Escherichia coli methionine aminopeptidase." Bioorganic & Medicinal Chemistry Letters, 2005.[Link]

  • Griffith, E. C., et al. "The anti-angiogenic agent fumagillin covalently modifies a conserved active-site histidine in the Escherichia coli methionine aminopeptidase." Proceedings of the National Academy of Sciences (PNAS), 1998.[Link]

  • Shirasaki, Y., et al. "Exploration of Orally Available Calpain Inhibitors 2: Peptidyl Hemiacetal Derivatives." Journal of Medicinal Chemistry, ACS Publications, 2006.[Link]

Sources

Foundational

The Elusive Natural Presence of 3-Amino-2-hydroxyheptanoic Acid: A Scientific Inquiry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the current scientific understanding of the natural occurrence of 3-Amino-2-hydroxyhep...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 3-Amino-2-hydroxyheptanoic acid. While a direct, widespread presence of this specific molecule in nature is not prominently documented, this paper explores the landscape of related naturally occurring compounds and biosynthetic pathways. By examining the natural sources of its constituent parts—heptanoic acid and amino acid derivatives—and analyzing structurally similar, complex natural products, we provide a comprehensive perspective for researchers in drug discovery and biotechnology. This guide serves as a foundational resource for those investigating novel amino acid structures and their potential biological activities.

Introduction: The Quest for Novel Bioactive Molecules

The search for novel, naturally occurring molecules is a cornerstone of drug discovery and development. Amino acid derivatives, in particular, represent a vast and diverse class of compounds with a wide range of biological activities.[1] Their structural diversity, stemming from enzymatic modifications of the 20 proteinogenic amino acids, gives rise to unique pharmacological properties.[1][2][3] This guide focuses on a specific, non-proteinogenic amino acid derivative, 3-Amino-2-hydroxyheptanoic acid, and investigates the evidence for its existence as a natural product. While this compound is commercially available as a synthetic reagent, its natural origins remain a subject of scientific inquiry.

Direct Evidence of Natural Occurrence: An Apparent Absence in the Literature

A thorough review of current scientific literature and natural product databases does not reveal significant, direct evidence for the widespread natural occurrence of 3-Amino-2-hydroxyheptanoic acid. Unlike the 20 standard amino acids and many of their well-known derivatives, this specific C7 amino acid has not been frequently isolated from common microbial, plant, or animal sources.[3][4] This absence in the broader scientific record suggests that if it does exist in nature, it is likely a rare metabolite, an intermediate in a highly specific biosynthetic pathway, or present in organisms that have not yet been extensively studied for their secondary metabolite profiles.

The Building Blocks: Natural Occurrence of Heptanoic Acid and Amino Acid Derivatives

While 3-Amino-2-hydroxyheptanoic acid itself may be elusive, its constituent chemical moieties are well-established in the natural world. Understanding the origins of these components provides a framework for postulating potential biosynthetic routes.

Heptanoic Acid in Nature

Heptanoic acid, also known as enanthic acid, is a seven-carbon saturated fatty acid.[5][6] It is found in various natural sources, often contributing to the characteristic odors of certain plants and fermented products.

Natural Source Context Reference
CheeseContributes to flavor volatiles during ripening.
Green TeaA component of the volatile flavor profile.
Malpighia glabra L. (Acerola)Found in the fruit volatiles.
Rancid OilsA product of lipid oxidation.
Castor OilCan be derived from castor oil through pyrolysis of ricinoleic acid.[5][6]
Various PlantsHas been reported in organisms such as Artemisia macrocephala and Ajania fastigiata.[7]

The presence of heptanoic acid in nature, particularly as a component of fatty acid metabolism, indicates the availability of the seven-carbon backbone required for the synthesis of 3-Amino-2-hydroxyheptanoic acid.

The Diverse World of Natural Amino Acid Derivatives

Nature is replete with a vast array of amino acid derivatives beyond the canonical 20 used in protein synthesis.[1][2] These non-proteinogenic amino acids play crucial roles in various biological processes, acting as signaling molecules, metabolic intermediates, and components of secondary metabolites with potent bioactivities.[1][8]

Enzymatic modifications are the primary drivers of this diversity.[1] Common modifications include:

  • Hydroxylation: The addition of hydroxyl (-OH) groups.

  • Methylation: The addition of methyl (-CH3) groups.

  • Acylation: The addition of an acyl group (R-C=O).

  • Amination/Transamination: The addition or transfer of an amino (-NH2) group.

The existence of α-hydroxy-β-amino acids is also documented in nature, highlighting that the structural motif of 3-Amino-2-hydroxyheptanoic acid is biochemically feasible.

A Case Study in Biosynthesis: 3-amino-2,5,7,8-tetrahydroxy-10-methylundecanoic acid (Athmu)

Perhaps the most compelling evidence for the potential natural occurrence of structures like 3-Amino-2-hydroxyheptanoic acid comes from the discovery of more complex, yet structurally related, natural products. A prime example is 3-amino-2,5,7,8-tetrahydroxy-10-methylundecanoic acid (Athmu) , an unusual α-hydroxy-β-amino acid.[9]

Athmu is a component of the cyclic undecapeptides, pahayokolides A and B, which were isolated from the cyanobacterium Lyngbya sp.[9] The biosynthesis of Athmu is of particular interest as it demonstrates a pathway for the creation of a long-chain α-hydroxy-β-amino acid.

Proposed Biosynthetic Pathway of Athmu

Isotope labeling studies have shown that the biosynthesis of Athmu begins with a leucine or α-keto isocaproic acid starter unit, which is then extended by three acetate units.[9] This indicates a mixed biosynthesis involving both amino acid and polyketide synthase (PKS) pathways.

G Leucine Leucine / α-Keto Isocaproic Acid PKS Polyketide Synthase (PKS) Machinery Leucine->PKS Acetate1 Acetate Unit 1 Acetate1->PKS Acetate2 Acetate Unit 2 Acetate2->PKS Acetate3 Acetate Unit 3 Acetate3->PKS Chain_Elongation Chain Elongation PKS->Chain_Elongation Reductive_Modifications Reductive & Oxidative Modifications (Hydroxylation, Amination) Chain_Elongation->Reductive_Modifications Athmu 3-amino-2,5,7,8-tetrahydroxy-10-methylundecanoic acid (Athmu) Reductive_Modifications->Athmu

Caption: Proposed biosynthetic pathway of Athmu.

This pathway provides a clear precedent for how a 3-amino-2-hydroxy fatty acid could be synthesized in nature. A similar, albeit simpler, pathway could potentially lead to the formation of 3-Amino-2-hydroxyheptanoic acid, likely starting with a shorter acyl-CoA precursor and undergoing fewer elongation and modification steps.

Hypothetical Biosynthesis of 3-Amino-2-hydroxyheptanoic Acid

Based on established biochemical principles and the Athmu case study, a hypothetical biosynthetic pathway for 3-Amino-2-hydroxyheptanoic acid can be proposed. This would likely involve the action of a multi-enzyme complex with domains for chain elongation, reduction, hydroxylation, and amination.

G cluster_start Fatty Acid Metabolism cluster_modification Hypothetical Modification Cascade Heptanoyl_CoA Heptanoyl-CoA Hydroxylation α-Hydroxylation Heptanoyl_CoA->Hydroxylation α-hydroxylase Amination β-Amination (Transaminase) Hydroxylation->Amination aminotransferase Final_Product 3-Amino-2-hydroxyheptanoic acid Amination->Final_Product

Caption: Hypothetical biosynthesis of 3-Amino-2-hydroxyheptanoic acid.

Experimental Protocol for Investigating Natural Occurrence:

For researchers aiming to identify 3-Amino-2-hydroxyheptanoic acid in natural sources, the following high-level experimental workflow is recommended:

  • Source Selection:

    • Prioritize organisms known to produce diverse secondary metabolites, such as actinomycetes, cyanobacteria, and fungi.

    • Consider organisms that produce other C7 compounds or unusual amino acids.

  • Extraction:

    • Perform a multi-step solvent extraction (e.g., with ethyl acetate, methanol, and water) to capture a broad range of metabolites.

  • Fractionation:

    • Use techniques like solid-phase extraction (SPE) or liquid-liquid partitioning to separate compounds based on polarity.

  • Chromatographic Separation:

    • Employ high-performance liquid chromatography (HPLC) to separate the components of the fractions.

  • Detection and Identification:

    • Utilize high-resolution mass spectrometry (HRMS) to detect ions with the exact mass of 3-Amino-2-hydroxyheptanoic acid (C7H15NO3, exact mass: 161.1052).

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

    • Compare retention times and fragmentation spectra with a synthetic standard of 3-Amino-2-hydroxyheptanoic acid.

  • Structure Elucidation:

    • If a putative hit is identified, isolate a sufficient quantity for nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and stereochemistry.

Conclusion and Future Directions

While the natural occurrence of 3-Amino-2-hydroxyheptanoic acid is not yet a well-documented fact, the building blocks for its synthesis are readily available in nature. The existence of more complex, structurally related molecules like Athmu provides a strong indication that biosynthetic pathways for such compounds are present in certain organisms.

The apparent rarity of 3-Amino-2-hydroxyheptanoic acid could make it a valuable target for discovery efforts, as novel structures often possess unique biological activities. Future research should focus on targeted screening of diverse microbial libraries and the application of advanced metabolomics techniques to uncover previously unidentified metabolites. The exploration of biosynthetic gene clusters in organisms that produce related compounds may also reveal the enzymatic machinery capable of synthesizing this and other novel amino acid derivatives. For drug development professionals, the potential for a novel, naturally-inspired scaffold warrants further investigation into both its potential natural sources and its synthetic accessibility for the creation of new therapeutic agents.

References

  • Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. (n.d.). Google Cloud.
  • Natural Occurrence, Biological Functions, and Analysis of D-Amino Acids - Who we serve. (2020, July 7). Google Cloud.
  • Natural amino acids and derivatives - ChemicalBook. (n.d.). ChemicalBook.
  • Heptanoic Acid (Enanthic Acid) | Castor-Derived C7 Fatty Acid | CanCastor. (n.d.). CanCastor.
  • Heptanoic Acid (CAS 111-14-8): A Cornerstone in Flavor Creation and Industrial Synthesis. (2025, October 31). Google Cloud.
  • Heptanoic acid natural, FG 111-14-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • HEPTANOIC ACID - Ataman Kimya. (n.d.). Ataman Kimya.
  • Heptanoic Acid | C7H14O2 | CID 8094 - PubChem. (n.d.). PubChem.
  • Microbial catalysis for the production of hydroxy- and amino-fatty acids. (2025, November 25). Google Cloud.
  • Amino acids chart - Bachem. (2021, July 26). Bachem.
  • The Biosynthetic Origin of the 3-Amino-2,5,7,8-tetrahydroxy-10-methylundecanoic Acid Moiety and Absolute Configuration of Pahayokolides A and B - PMC. (n.d.). National Center for Biotechnology Information.
  • Amino acid synthesis - Wikipedia. (n.d.). Wikipedia.
  • Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. (2023, May 12). PubMed.
  • Classification and Application of Natural Amino Acids - Creative Peptides. (n.d.). Creative Peptides.

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 3-Amino-2-hydroxyheptanoic Acid

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-2-hydroxyheptanoic acid, a molecule of interest in synthetic chemistry and drug development. In the absence of readily...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-2-hydroxyheptanoic acid, a molecule of interest in synthetic chemistry and drug development. In the absence of readily available, published experimental spectra for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures and established chemical databases. This predictive approach offers a robust framework for researchers engaged in the synthesis and characterization of novel amino acids.

Molecular Structure and Overview

3-Amino-2-hydroxyheptanoic acid is a non-proteinogenic amino acid featuring a seven-carbon chain with a hydroxyl group at the α-position and an amino group at the β-position relative to the carboxylic acid. Its structure presents interesting stereochemical possibilities and potential for unique biological activities. Accurate spectroscopic characterization is paramount for confirming its identity and purity.

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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 3-Amino-2-hydroxyheptanoic acid is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification
H-2 (α-CH)4.0 - 4.5Doublet (d)Deshielded by the adjacent hydroxyl and carboxyl groups. Coupled to H-3.
H-3 (β-CH)3.0 - 3.5Multiplet (m)Deshielded by the adjacent amino group. Coupled to H-2 and H-4.
H-4 (γ-CH₂)1.4 - 1.6Multiplet (m)Standard aliphatic methylene protons. Coupled to H-3 and H-5.
H-5 (δ-CH₂)1.2 - 1.4Multiplet (m)Standard aliphatic methylene protons. Coupled to H-4 and H-6.
H-6 (ε-CH₂)1.2 - 1.4Multiplet (m)Standard aliphatic methylene protons. Coupled to H-5 and H-7.
H-7 (ζ-CH₃)0.8 - 1.0Triplet (t)Standard aliphatic methyl protons. Coupled to H-6.
-OHVariable (broad)Singlet (s)Chemical shift is concentration and solvent dependent; often exchanges with D₂O.
-NH₂Variable (broad)Singlet (s)Chemical shift is concentration and solvent dependent; often exchanges with D₂O.
-COOH10 - 13 (broad)Singlet (s)Highly deshielded proton of the carboxylic acid.

Note: Predicted chemical shifts are based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.[1][2]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C-1 (COOH)170 - 180Characteristic chemical shift for a carboxylic acid carbon.
C-2 (α-CH)70 - 75Carbon attached to a hydroxyl group.
C-3 (β-CH)50 - 55Carbon attached to an amino group.
C-4 (γ-CH₂)30 - 35Aliphatic methylene carbon.
C-5 (δ-CH₂)25 - 30Aliphatic methylene carbon.
C-6 (ε-CH₂)22 - 27Aliphatic methylene carbon.
C-7 (ζ-CH₃)13 - 15Aliphatic methyl carbon.

Note: Similar to ¹H NMR, these are predicted values based on analogous structures.[3]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-2-hydroxyheptanoic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

    • Consider performing 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
O-H (hydroxyl and carboxyl)3500 - 2500 (broad)Stretching
N-H (amine)3400 - 3200Stretching
C-H (aliphatic)3000 - 2850Stretching
C=O (carboxyl)1725 - 1700Stretching
N-H (amine)1650 - 1580Bending
C-O1300 - 1000Stretching
C-N1250 - 1020Stretching

Note: The broadness of the O-H and N-H stretches is due to hydrogen bonding. The exact positions can vary based on the physical state of the sample (solid or liquid).[4][5][6][7]

Experimental Protocol for IR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid 3-Amino-2-hydroxyheptanoic acid directly on the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the empty ATR accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 3-Amino-2-hydroxyheptanoic acid (C₇H₁₅NO₃) is 161.11 g/mol . In a high-resolution mass spectrum, the exact mass would be observed.

  • Common Fragmentation Pathways: Amino acids often undergo characteristic fragmentation patterns.[8][9][10][11][12] For 3-Amino-2-hydroxyheptanoic acid, some expected fragmentations include:

    • Loss of water (H₂O) from the molecular ion.

    • Loss of the carboxyl group (COOH) or formic acid (HCOOH).

    • Cleavage of the carbon-carbon bonds in the alkyl chain.

Figure 2: A Predicted Fragmentation Pathway for 3-Amino-2-hydroxyheptanoic acid M [M+H]⁺ m/z = 162 F1 [M+H - H₂O]⁺ m/z = 144 M->F1 - H₂O F2 [M+H - HCOOH]⁺ m/z = 116 M->F2 - HCOOH

A brief, descriptive caption directly below each generated diagram (Within 100 characters).
Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and confirm the proposed fragmentation pathways.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of 3-Amino-2-hydroxyheptanoic acid should follow a logical workflow to ensure unambiguous structure confirmation.

Figure 3: Workflow for Spectroscopic Characterization A Synthesized Compound B Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation A->B C Infrared (IR) Spectroscopy - Identify Functional Groups A->C D NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate C-H Framework A->D E Structure Confirmation B->E C->E D->E

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 3-Amino-2-hydroxyheptanoic acid. By combining the expected data from NMR, IR, and MS, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a starting point for laboratory work, which can be further optimized based on the specific instrumentation and sample properties.

References

  • Infrared Spectroscopy of Amino Acid Side Chains. (2016).
  • Feairheller, W. R., & Miller, J. T. (1971). The Infrared Spectra of Amino Acids and Some Simple Polypeptides to 33 cm−1 at Room and Liquid Nitrogen Temperatures. Applied Spectroscopy, 25(2), 175-182.
  • Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. (2009). Journal of the American Chemical Society.
  • FT-IR spectra of amino acids studied in the present work. Each panel... - ResearchGate. (n.d.). Retrieved from [Link]

  • Barth, A. (2007). The infrared absorption of amino acid side chains. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101.
  • Low mass MS/MS fragments of protonated amino acids used for distinction of their 13C-isotopomers in metabolic studies. (2013). Journal of the American Society for Mass Spectrometry.
  • Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identific
  • Amino acids - Medizinische Fakultät Münster. (n.d.). Retrieved from [Link]

  • A beginner's guide to mass spectrometry–based proteomics. (2020). Essays in Biochemistry.
  • Mass spectrometry analysis of single-step dry-down reactions of alpha... - ResearchGate. (n.d.). Retrieved from [Link]

  • Microbial catalysis for the production of hydroxy- and amino-fatty acids. (2025). Applied Microbiology and Biotechnology.
  • Position of 1H NMR signals for heptanoic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-Amino-2-hydroxypentanoic acid | C5H11NO3 | CID 21962696. (n.d.). PubChem. Retrieved from [Link]

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. (2022). Life.
  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (2021). The Journal of Organic Chemistry.
  • (2S,3R)-3-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 15284024. (n.d.). PubChem. Retrieved from [Link]

  • Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. (2022). Life.
  • Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. (2023). ChemBioChem.
  • Heptanoic acid, TMS derivative - NIST WebBook. (n.d.). Retrieved from [Link]

  • 3-Amino-2-hydroxyhexanoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Synthesis of 3-amino-2-hydroxyacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]

  • Characterization of a C–nucleophilic intermediate for the biocatalytic synthesis of β-hydroxy-amino acids. (n.d.). University of Wisconsin–Madison.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020). Organic Chemistry Data. Retrieved from [Link]

  • CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone. (n.d.). Google Patents.
  • 26.4: Synthesis of Amino Acids. (2022). Chemistry LibreTexts.
  • Structure Database (LMSD). (n.d.). LIPID MAPS. Retrieved from [Link]

  • 3-Amino-2-methylheptane - NIST WebBook. (n.d.). Retrieved from [Link]

  • (2R,3S)-3-Amino-2-hydroxybutanoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • NMR Analysis of Amino Acids. (2018). YouTube.
  • (R)
  • 3-Amino-3-(3-hydroxyphenyl)propanoic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Solved 3. Here is the 1H-NMR spectra for the amino acid. (2022). Chegg.com.
  • Spectrum CCMSLIB00000081591 for 3-(2-amino-2-oxoethyl)-5-methyl-hexanoic acid. (n.d.). MoNA. Retrieved from [Link]

  • Heptanoic acid, 3-hydroxy-, methyl ester - NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Foundational

literature review on 3-Amino-2-hydroxyheptanoic acid

Rational Design and Application of 3-Amino-2-hydroxyheptanoic Acid in Protease Inhibition As a Senior Application Scientist in early-stage drug discovery, I have compiled this technical whitepaper to elucidate the mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

Rational Design and Application of 3-Amino-2-hydroxyheptanoic Acid in Protease Inhibition

As a Senior Application Scientist in early-stage drug discovery, I have compiled this technical whitepaper to elucidate the mechanistic utility of 3-Amino-2-hydroxyheptanoic acid (AHHA) . This non-proteinogenic α -hydroxy- β -amino acid serves as a critical pharmacophore and transition-state isostere. By mimicking the tetrahedral intermediate of peptide bond hydrolysis, AHHA and its derivatives have become foundational in the design of inhibitors targeting metalloproteases (e.g., Methionine Aminopeptidase) and cysteine proteases (e.g., Calpain).

This guide bypasses generic overviews to provide a rigorous, causality-driven analysis of AHHA's structural chemistry, quantitative binding metrics, and self-validating experimental workflows.

Structural Chemistry & Mechanistic Rationale

The potency of AHHA stems from its unique spatial geometry. The molecule features three distinct interaction domains that can be modularly tuned:

  • The α -Hydroxyl and β -Amino Core : These adjacent functional groups act as a bidentate chelator. In metalloenzymes, they displace the catalytic water molecule and coordinate directly with active-site metal ions.

  • The C7 Aliphatic Chain : The heptanoic acid backbone provides a flexible, hydrophobic anchor that optimally occupies the S1′ or S1 binding pockets of target proteases, driving van der Waals interactions.

  • The Carboxyl Terminus : Allows for facile peptide coupling or amidation, enabling the integration of AHHA as a P1 building block in larger peptidomimetic scaffolds.

MetAP_Mechanism AHHA 3-Amino-2-hydroxyheptanoic acid (Transition State Isostere) OH_Group 2-Hydroxyl Group (Alpha Position) AHHA->OH_Group NH2_Group 3-Amino Group (Beta Position) AHHA->NH2_Group Alkyl_Chain Heptanoic Alkyl Chain (C7 Aliphatic) AHHA->Alkyl_Chain MetAP MetAP Dinuclear Center (Co2+, Mn2+, Zn2+) OH_Group->MetAP Bidentate Chelation NH2_Group->MetAP Coordination Hydrophobic_Pocket Enzyme S1' Pocket (Hydrophobic Cleft) Alkyl_Chain->Hydrophobic_Pocket Van der Waals Anchoring

Fig 1. Logical relationship of AHHA bidentate chelation within the MetAP dinuclear active site.

Application I: Methionine Aminopeptidase (MetAP) Inhibition

Methionine aminopeptidases (MetAPs) are dinuclear metalloproteases essential for N-terminal methionine excision in newly synthesized proteins. AHHA acts as a bestatin-based peptidomimetic inhibitor that competitively binds the MetAP active site (1[1]).

Quantitative Binding Data

The apparent affinity of AHHA is highly dependent on the specific metal cofactor occupying the dinuclear center and the specific derivative used (free acid vs. extended peptidomimetic). The table below synthesizes literature values for E. coli MetAP1.

Enzyme TargetMetal CofactorInhibitor FormBinding MetricValueSource
E. coli MetAP1Co(II)Free Acid (AHHA)IC₅₀12.3 μM2[2]
E. coli MetAP1Mn(II)Free Acid (AHHA)IC₅₀11.5 μM2[2]
E. coli MetAP1Zn(II)Free Acid (AHHA)IC₅₀9.3 μM2[2]
E. coli MetAP1Ni(II)Free Acid (AHHA)IC₅₀22.3 μM2[2]
E. coli MetAPNative (Co²⁺)PeptidomimeticKᵢ24 nM1[1]
Protocol: Self-Validating MetAP Inhibition Assay

To accurately determine the IC₅₀ of AHHA derivatives, the assay must account for the slow-binding kinetics typical of transition-state analogs.

  • Apo-Enzyme Preparation : Dialyze purified MetAP against buffer containing 10 mM EDTA. Causality: Endogenous metals must be strictly stripped to ensure the measured activity is dependent solely on the exogenously added specific metal ion.

  • Metal Reconstitution : Incubate the apo-enzyme with precisely titrated CoCl2​ , MnCl2​ , or ZnCl2​ (typically 10-100 μM). Causality: Re-establishes the dinuclear center required for catalytic activity.

  • Inhibitor Pre-incubation : Incubate the reconstituted enzyme with varying concentrations of AHHA for 5–15 minutes at 30°C. Causality: Transition-state isosteres require time to displace active-site water molecules and establish a stable bidentate chelation equilibrium.

  • Kinetic Monitoring : Initiate the reaction by adding a fluorogenic substrate (e.g., Met-AMC). Monitor fluorescence continuously. Causality: Continuous monitoring captures the true initial velocity ( V0​ ), preventing artifacts common in end-point assays.

  • System Validation : Run parallel controls with 1 mM EDTA (negative control) and 10 μM Fumagillin (positive control). Validation Logic: If the EDTA control exhibits substrate cleavage, the apo-enzyme preparation failed, and the data must be discarded.

Application II: Calpain Inhibitor Design

Calpains are calcium-dependent cysteine proteases implicated in neurodegeneration and ischemia. AHHA is frequently converted to its amide form to serve as an optimized P1 building block for water-soluble calpain inhibitors (3[3]).

Protocol: Stereoselective Synthesis of AHHA Amide

The synthesis of the AHHA amide requires careful control of stereochemistry to yield the biologically active diastereomer.

  • Nitroaldol Condensation : Dissolve 1-nitropentane and Et3​N in CH3​OH . Gradually add glyoxalic acid hydrate and stir for 16h at ambient temperature. Causality: This reaction constructs the C7 backbone while simultaneously introducing the requisite oxygen and nitrogen precursors at the C2 and C3 positions.

  • Catalytic Hydrogenation : Dissolve the crude nitro alcohol in glacial acetic acid. Add Pd/C and hydrogenate at 50°C (1 atm). Causality: Smoothly reduces the nitro group to an amine without over-reducing the carboxylic acid, yielding the aminocarboxylate.

  • Amine Protection & Amidation : Protect the amine using (Boc)2​O . Subsequently, couple the carboxyl group to NH3​ using EDC/HOBt. Causality: Transient Boc-protection prevents deleterious self-condensation (polymerization) during the activation of the C1 carboxyl group.

  • Deprotection & Resolution : Cleave the Boc group with HCl. Treat the residue with 2-propanol to precipitate the product. Causality: Recrystallization thermodynamically drives the isolation of a single, pure diastereomer of the AHHA amide.

  • System Validation : Analyze the final precipitate via Chiral HPLC and 1H -NMR. Validation Logic: The product must demonstrate >99% diastereomeric excess (de). If minor diastereomers are detected, iterative recrystallization in 2-propanol is mandatory before proceeding to peptide coupling.

Synthesis_Workflow S1 1. Nitroaldol Reaction 1-Nitropentane + Glyoxalic Acid (Et3N, CH3OH, 16h, RT) S2 2. Catalytic Hydrogenation Pd/C, H2 (1 atm), 50°C (Glacial Acetic Acid) S1->S2 Nitro Alcohol (Mixture) S3 3. Amine Protection (Boc)2O, Et3N, CH3OH (16h, RT) S2->S3 Aminocarboxylate (Crude) S4 4. Amidation NH3, EDC, HOBt (THF/DMF, RT) S3->S4 N-Boc-AHHA S5 S5 S4->S5 N-Boc-AHHA Amide Product 3-Amino-2-hydroxyheptanoic acid amide (Pure P1 Building Block) S5->Product >99% de/ee

Fig 2. Self-validating synthetic workflow for the AHHA amide P1 calpain inhibitor building block.

References

  • Benzoylalanine-Derived Ketoamides Carrying Vinylbenzyl Amino Residues: Discovery of Potent Water-Soluble Calpain Inhibitors with Oral Bioavailability | Journal of Medicinal Chemistry - ACS Publications | 3

  • Advances in Bacterial Methionine Aminopeptidase Inhibition | PMC - NIH | 2

  • The anti-angiogenic agent fumagillin covalently modifies a conserved active-site histidine in the Escherichia coli methionine aminopeptidase | PNAS | 1

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Detection of 3-Amino-2-hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Analytical Imperative for 3-Amino-2-hydroxyheptanoic Acid 3-Amino-2-hydroxyheptanoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for 3-Amino-2-hydroxyheptanoic Acid

3-Amino-2-hydroxyheptanoic acid is a non-proteinogenic β-hydroxy-α-amino acid. This class of molecules is of significant interest in pharmaceutical and natural product research due to their presence in various bioactive compounds, including antibiotics and other therapeutic agents.[1] Accurate and robust analytical methods are paramount for the characterization, quantification, and quality control of this compound throughout the drug development lifecycle. The presence of both an amino and a hydroxyl group, along with two chiral centers, presents unique analytical challenges that necessitate tailored methodologies.

This guide provides detailed protocols for two distinct, robust analytical methods for the detection and quantification of 3-Amino-2-hydroxyheptanoic acid: a high-resolution UPLC-MS method for chiral separation and sensitive detection, and a complementary GC-MS method for routine analysis. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot these methods effectively.

Method 1: Chiral Separation and Quantification by UPLC-MS following Derivatization with Marfey's Reagent

This method is the gold standard for the chiral analysis of amino acids, offering excellent separation of diastereomers and high sensitivity, making it ideal for stereochemical purity assessment and low-level quantification.[2]

Principle of the Method

The primary amino group of 3-Amino-2-hydroxyheptanoic acid is derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This reaction forms diastereomeric derivatives that can be separated on a standard achiral reversed-phase column. The dinitrophenyl chromophore provides a strong UV absorbance for detection, while the high resolution of UPLC coupled with mass spectrometry (MS) allows for highly sensitive and selective quantification.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing Sample Sample containing 3-Amino-2-hydroxyheptanoic acid Dissolve Dissolve in aqueous buffer (e.g., 50 mM Tris, pH 8.5) Sample->Dissolve Deriv Derivatization with Marfey's Reagent Dissolve->Deriv Quench Quench reaction (e.g., with HCl) Deriv->Quench Dilute Dilute with mobile phase Quench->Dilute Inject Inject onto UPLC system Dilute->Inject Separate Reversed-Phase Chromatography Inject->Separate Detect PDA and MS Detection Separate->Detect Integrate Integrate peak areas Detect->Integrate Quantify Quantify against calibration curve Integrate->Quantify

Caption: UPLC-MS workflow with Marfey's reagent derivatization.

Detailed Protocol

1. Reagents and Materials

  • 3-Amino-2-hydroxyheptanoic acid standard

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Hydrochloric acid (HCl)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Amino-2-hydroxyheptanoic acid in 10 mL of water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in water to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in 50 mM Tris buffer (pH 8.5) to an expected concentration within the calibration range.

3. Derivatization Procedure

  • To 50 µL of each standard or sample solution, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Add 20 µL of 1 M sodium bicarbonate.

  • Vortex and incubate at 40°C for 1 hour.

  • Cool to room temperature and quench the reaction by adding 10 µL of 2 M HCl.

  • Evaporate the acetone under a stream of nitrogen.

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

4. UPLC-MS Conditions

ParameterRecommended SettingRationale
Column C18 reversed-phase, ≤ 2.1 mm i.d., ≤ 1.8 µm particle size (e.g., Waters Acquity UPLC BEH C18)Provides high-resolution separation of the diastereomeric derivatives.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase ensures good peak shape and ionization efficiency in positive ion mode MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting the hydrophobic derivatized analytes.
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate.A gradient elution is necessary to separate the diastereomers effectively and elute any other components in the sample matrix.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm i.d. column to maintain optimal chromatographic performance.
Column Temperature 40°CIncreased temperature improves peak shape and reduces viscosity.
Injection Volume 1 - 5 µLSmall injection volumes are used in UPLC to prevent band broadening.
PDA Detection 340 nmThe dinitrophenyl group of the derivative has a strong absorbance at this wavelength.
MS Detector ESI in positive ion modeElectrospray ionization is a soft ionization technique suitable for polar molecules.
MS Scan Mode Full scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification)SIM/MRM provides enhanced sensitivity and selectivity for quantification. The expected m/z for the protonated derivative should be monitored.

5. Data Analysis and Validation

  • Calibration Curve: Plot the peak area of the derivatized 3-Amino-2-hydroxyheptanoic acid against the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.99 is expected.

  • Quantification: Determine the concentration of the analyte in samples by interpolating their peak areas from the calibration curve.

  • System Suitability: Inject a mid-range standard multiple times to assess the precision of the system (RSD < 2%).

  • Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.

Method 2: GC-MS Analysis after Silylation Derivatization

This method is a robust and widely used technique for the analysis of polar compounds containing active hydrogens, such as the amino and hydroxyl groups in 3-Amino-2-hydroxyheptanoic acid.[3] It is well-suited for routine quality control applications where high throughput is desired.

Principle of the Method

The polar and non-volatile nature of 3-Amino-2-hydroxyheptanoic acid makes it unsuitable for direct GC analysis. Derivatization with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens on the amino and hydroxyl groups with non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.[4] This increases the volatility and thermal stability of the analyte, allowing for its separation and detection by GC-MS.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 3-Amino-2-hydroxyheptanoic acid Dry Dry sample completely (e.g., under nitrogen) Sample->Dry Deriv Derivatization with Silylating Reagent Dry->Deriv Heat Heat to complete reaction Deriv->Heat Inject Inject into GC-MS system Heat->Inject Separate Capillary GC Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Integrate peak areas Detect->Integrate Quantify Quantify against calibration curve Integrate->Quantify

Caption: GC-MS workflow with silylation derivatization.

Detailed Protocol

1. Reagents and Materials

  • 3-Amino-2-hydroxyheptanoic acid standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine, anhydrous

  • Hexane, GC grade

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Amino-2-hydroxyheptanoic acid in 10 mL of a suitable solvent (e.g., methanol or water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution.

  • Sample Preparation: Accurately weigh or measure a known amount of the sample.

  • Drying: Transfer a known volume of the standard or sample solution to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.

3. Derivatization Procedure

  • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA (with 1% TMCS).

  • Cap the vial tightly and vortex to dissolve the residue.

  • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions

ParameterRecommended SettingRationale
GC Column Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)Provides good separation of a wide range of derivatized compounds with low bleed at high temperatures.
Injector Split/Splitless, operated in splitless mode for trace analysis or split mode for higher concentrations.Splitless mode enhances sensitivity for low concentration samples.
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier Gas Helium at a constant flow rate of 1 mL/min.Inert carrier gas that provides good chromatographic efficiency.
Oven Program Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.A temperature program is essential to separate the derivatized analyte from other components and ensure it elutes with a good peak shape.
MS Transfer Line 280°CPrevents condensation of the analyte before it enters the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eV.Standard ionization technique for GC-MS that produces reproducible fragmentation patterns for compound identification.
MS Scan Mode Full scan (m/z 50-500) for identification and method development. Selected Ion Monitoring (SIM) for quantification.Full scan allows for the identification of the analyte based on its mass spectrum. SIM mode provides higher sensitivity for quantification.

5. Data Analysis and Validation

  • Mass Spectrum Interpretation: The mass spectrum of the derivatized 3-Amino-2-hydroxyheptanoic acid should be examined for characteristic fragments (e.g., M-15 for loss of a methyl group from a TMS group).

  • Calibration and Quantification: Follow the same procedure as described for the UPLC-MS method, using the peak area of a characteristic ion in SIM mode.

  • Validation: Perform system suitability, specificity, and linearity checks as described previously.

Summary of Method Performance Characteristics

FeatureUPLC-MS with Marfey's ReagentGC-MS with Silylation
Principle Pre-column derivatization, reversed-phase separationPre-column derivatization, gas-phase separation
Selectivity High, especially for chiral separationHigh, based on mass fragmentation
Sensitivity Very high (low ng/mL to pg/mL)High (low to mid ng/mL)
Throughput ModerateHigh
Instrumentation UPLC with PDA and Mass SpectrometerGas Chromatograph with Mass Spectrometer
Key Advantage Ability to separate and quantify stereoisomersRobustness and suitability for routine analysis
Key Consideration Derivatization reaction needs careful controlComplete sample dryness is critical for derivatization

Conclusion

The choice of analytical method for 3-Amino-2-hydroxyheptanoic acid depends on the specific requirements of the analysis. The UPLC-MS method with Marfey's reagent is the preferred approach for applications requiring chiral separation and the highest sensitivity. The GC-MS method with silylation offers a robust and high-throughput alternative for routine quantification where chiral information is not required. Both methods, when properly validated, provide reliable and accurate data crucial for advancing research and development involving this important class of molecules.

References

  • Analytical and preparative-scale synthesis of β-hydroxy-α-amino acids by ObiH. ResearchGate. Available at: [Link]

  • Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. National Center for Biotechnology Information. Available at: [Link]

  • Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection. National Center for Biotechnology Information. Available at: [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. Available at: [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Available at: [Link]

  • Validation of an analytical method for human plasma free amino acids by high-performance liquid chromatography ionization mass spectrometry using automated precolumn derivatization. PubMed. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with. CORE. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. ResearchGate. Available at: [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Available at: [Link]

  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Chromatography Online. Available at: [Link]

  • A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Chromatography Online. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]

  • analysis of amino acids by high performance liquid chromatography. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis. National Center for Biotechnology Information. Available at: [Link]

  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. National Center for Biotechnology Information. Available at: [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. National Center for Biotechnology Information. Available at: [Link]

  • Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. Semantic Scholar. Available at: [Link]

  • Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature Experiments. Available at: [Link]

  • Synthesis of 3-amino-2-hydroxyacetophenone. PrepChem.com. Available at: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques. Available at: [Link]

  • Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. ACS Publications. Available at: [Link]

  • Synthetic method of 3-amino-2-hydroxyacetophenone. Google Patents.
  • Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants:A review. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Utilizing 3-Amino-2-hydroxyheptanoic Acid (AHHA) in Advanced Peptide Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Areas: Peptidomimetics, Protease Inhibitors (Calpain), and Metalloenzyme Inhibitors (Methionine Aminopeptidase). Executive Summa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus Areas: Peptidomimetics, Protease Inhibitors (Calpain), and Metalloenzyme Inhibitors (Methionine Aminopeptidase).

Executive Summary & Mechanistic Rationale

In the realm of rational drug design, transitioning from native peptide substrates to stable, highly potent peptidomimetics requires specialized building blocks. 3-Amino-2-hydroxyheptanoic acid (AHHA) is a non-proteinogenic, bestatin-derived amino acid that serves as a critical P1/P1' transition-state analog in peptide synthesis.

As a Senior Application Scientist, I have engineered this protocol guide to elucidate not just how to incorporate AHHA into your synthetic workflows, but why specific chemical decisions dictate biological success. AHHA is primarily deployed in two major therapeutic avenues:

  • Methionine Aminopeptidase (MetAP) Inhibition: The (2S,3R) stereoisomer of AHHA mimics the N-terminal methionine of nascent proteins. The 2-hydroxyl and 3-amino groups act as a bidentate ligand, directly chelating the dinuclear metal center (Co²⁺, Mn²⁺, or Zn²⁺) within the MetAP active site, effectively arresting bacterial growth and angiogenesis[1],[2].

  • Calpain (Cysteine Protease) Inhibition: AHHA serves as a precursor P1 building block. Following peptide coupling, the secondary hydroxyl group of AHHA is oxidized to an α -ketoamide. This electrophilic warhead forms a reversible covalent hemithioacetal bond with the catalytic cysteine of calpain, providing potent, water-soluble inhibition[3].

Target Biology & Pathway Visualization

Understanding the spatial and electrostatic requirements of the target enzyme is critical before initiating synthesis. The diagram below illustrates the synergistic binding mechanism of AHHA within the MetAP active site.

MetAP_Mechanism A AHHA Peptidomimetic (2S,3R Stereocenter) B Hydrophobic P1' Pocket (Methionine Mimicry) A->B Side-chain insertion D Bidentate Chelation (2-OH and 3-NH2) A->D Functional group interaction E MetAP Enzyme Inhibition (Blockade of Angiogenesis) B->E Synergistic binding C Dinuclear Metal Center (Co2+, Mn2+, or Zn2+) C->E Catalytic arrest D->C Coordinates metals

Fig 1: Mechanistic pathway of MetAP inhibition via AHHA bidentate metal chelation.

Quantitative Activity Profiles

The efficacy of AHHA-derived peptides is heavily dependent on the metal cofactor present in the target enzyme. Below is a consolidated activity profile demonstrating the robust, cross-cofactor binding affinity of (2S,3R)-AHHA against E. coli MetAP (EcMetAP1).

Target EnzymeMetal CofactorInhibitor / ConstructBinding Affinity (IC₅₀ / Kᵢ)Reference
EcMetAP1 Co(II)(2S,3R)-AHHA (Free Acid)IC₅₀ = 12.3 μM[1]
EcMetAP1 Mn(II)(2S,3R)-AHHA (Free Acid)IC₅₀ = 11.5 μM[1]
EcMetAP1 Zn(II)(2S,3R)-AHHA (Free Acid)IC₅₀ = 9.3 μM[1]
EcMetAP1 Ni(II)(2S,3R)-AHHA (Free Acid)IC₅₀ = 22.3 μM[1]
E. coli MetAP NativeBestatin-based AHHA derivativeKᵢ = 24 nM[2]

Note: The conversion of the free acid to a short peptide chain (e.g., coupling to Ala-Leu-OMe) drastically alters the pharmacokinetic profile and binding kinetics, necessitating careful selection of P2/P3 residues[1].

Experimental Methodologies & Protocols

The following self-validating protocols describe the synthesis of the AHHA building block and its subsequent integration into a peptide chain to form an active α -ketoamide calpain inhibitor.

Calpain_Workflow Step1 1. Nitroaldol (Henry) Reaction 1-Nitropentane + Glyoxylic Acid Step2 2. Catalytic Hydrogenation Pd/C, 50°C (Yields AHHA) Step1->Step2 Step3 3. Amine Protection (Boc)2O / Et3N in CH3OH Step2->Step3 Step4 4. Solution-Phase Coupling EDC/HOBt with P2 Amino Acid Step3->Step4 Step5 5. Controlled Oxidation Conversion of 2-OH to Ketone Step4->Step5 Step6 6. Active Alpha-Ketoamide (Covalent Calpain Inhibitor) Step5->Step6

Fig 2: Step-by-step synthetic workflow for generating AHHA-derived alpha-ketoamide inhibitors.

Protocol A: De Novo Synthesis and Protection of the AHHA P1 Building Block

This protocol yields the Boc-protected AHHA, primed for solution-phase peptide coupling[3].

Step 1: Nitroaldol (Henry) Reaction

  • Dissolve 118.5 g (1 mol) of 1-nitropentane and 204.4 g (2 mol) of Triethylamine (Et₃N) in 400 mL of Methanol (CH₃OH)[3].

  • Gradually add 93.1 g (1 mol) of glyoxalic acid hydrate over a 2-hour period.

  • Stir the reaction mixture for 16 hours at ambient temperature.

  • Causality Check: The slow addition of glyoxalic acid prevents thermal runaway and limits the formation of unwanted side products, ensuring a >90% yield of the diastereomeric nitro alcohol intermediate[3]. Remove solvent in vacuo, wash the aqueous phase with ether, adjust to pH 5 with citric acid, and extract with CH₂Cl₂.

Step 2: Catalytic Hydrogenation

  • Dissolve the crude nitro alcohol (approx. 196 g) in 1100 mL of glacial acetic acid.

  • Add 20 g of Palladium on Carbon (Pd/C).

  • Hydrogenate the mixture at 50 °C under 1 atm of H₂[3].

  • Causality Check: Mild hydrogenation (1 atm) is strictly required. Aggressive reduction conditions could lead to the hydrogenolysis of the critical C2-hydroxyl group, which is strictly required for both MetAP chelation and downstream ketoamide formation. Filter and precipitate with 2-propanol to yield the white crystalline aminocarboxylate[3].

Step 3: Boc-Protection

  • Dissolve 79 g of the resulting AHHA and 200 g of Et₃N in 500 mL of CH₃OH.

  • Add 118.5 g of Di-tert-butyl dicarbonate ((Boc)₂O) and stir for 16 hours at room temperature[3].

  • Extract and purify to yield Boc-AHHA-OH.

Protocol B: Solution-Phase Peptide Coupling & Ketoamide Generation

Solid-Phase Peptide Synthesis (SPPS) is often unsuitable for this step due to the unprotected secondary hydroxyl group. Solution-phase coupling is preferred.

Step 1: EDC/HOBt Coupling

  • Activate the carboxylate of Boc-AHHA-OH using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in DMF.

  • Introduce the desired amine (e.g., NH₃ to form an amide, or a P1' residue)[3].

  • Causality Check: EDC/HOBt is specifically chosen over highly reactive uronium salts (like HATU) to suppress O-acylation at the unprotected secondary hydroxyl group of AHHA. HOBt ensures the formation of a stable active ester, preventing the racemization of the sensitive α -chiral center[3].

Step 2: Oxidation to the α -Ketoamide (For Calpain Inhibitors)

  • Following the coupling of the P2/P3 residues and deprotection, subject the peptide-AHHA construct to a mild oxidant (e.g., Dess-Martin Periodinane) in anhydrous CH₂Cl₂.

  • Causality Check: The oxidation converts the 2-hydroxyl group into an α -keto moiety. Mild, neutral oxidation conditions are mandatory; harsh acidic or basic oxidations (like Jones reagent) will cause rapid epimerization at the C3 position, destroying the required stereochemistry and abolishing calpain inhibitory activity[3].

Critical Parameters for Success (E-E-A-T Insights)

  • Stereochemical Integrity: The biological activity of AHHA is heavily reliant on its stereochemistry. For MetAP inhibition, the (2S,3R) configuration is non-negotiable for proper spatial alignment with the dinuclear metal center[1]. Always verify diastereomeric purity via chiral HPLC or NMR after recrystallization[3].

  • Metal Cofactor Dependency: When assaying AHHA-derived MetAP inhibitors in vitro, ensure the assay buffer is supplemented with the correct physiological metal (typically Co²⁺ or Mn²⁺). Depleted buffers will yield false-negative Kᵢ values[1].

  • Solubility Considerations: AHHA-derived ketoamides can suffer from poor aqueous solubility. Incorporating water-soluble moieties (like vinylbenzyl amino residues) at the P3 or capping positions can drastically improve oral bioavailability[3].

References

  • [3] Title: Benzoylalanine-Derived Ketoamides Carrying Vinylbenzyl Amino Residues: Discovery of Potent Water-Soluble Calpain Inhibitors with Oral Bioavailability | Source: Journal of Medicinal Chemistry - ACS Publications | URL:

  • [1] Title: Advances in Bacterial Methionine Aminopeptidase Inhibition | Source: PMC - NIH | URL:

  • [2] Title: The anti-angiogenic agent fumagillin covalently modifies a conserved active-site histidine in the Escherichia coli methionine aminopeptidase | Source: PNAS | URL:

Sources

Method

Application Note: Large-Scale Synthesis of 3-Amino-2-hydroxyheptanoic Acid (AHHA)

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: P1 Building Block for Protease Inhibitors (e.g., Calpain and Methionine Aminopeptidase Inhibitors) Introduction &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: P1 Building Block for Protease Inhibitors (e.g., Calpain and Methionine Aminopeptidase Inhibitors)

Introduction & Mechanistic Rationale

3-Amino-2-hydroxyheptanoic acid (AHHA) is a critical non-proteinogenic amino acid utilized as a P1 building block in the design of potent, water-soluble protease inhibitors. Notably, it is a core structural motif in transition-state analog inhibitors targeting calpain I, which have shown significant oral bioavailability and neuroprotective efficacy in traumatic brain injury models [1].

Synthesizing AHHA at a molar scale requires a robust, chromatography-free pathway. The most efficient strategy relies on a two-step sequence: a base-catalyzed nitroaldol (Henry) condensation followed by catalytic hydrogenation.

  • The Henry Reaction: 1-nitropentane is deprotonated by triethylamine (Et₃N) to form a nucleophilic nitronate anion, which attacks the electrophilic carbonyl of glyoxylic acid. This forms the carbon-carbon bond, yielding 3-nitro-2-hydroxyheptanoic acid.

  • Catalytic Hydrogenation: The aliphatic nitro group is reduced to a primary amine using Palladium on Carbon (Pd/C) under mild hydrogen pressure. Conducting this reduction in glacial acetic acid is highly deliberate; it protonates the resulting amine, preventing catalyst poisoning and suppressing unwanted side reactions such as imine formation.

Synthetic Pathway Visualization

SynthesisWorkflow SM1 1-Nitropentane (1.0 eq) Step1 Henry (Nitroaldol) Reaction Et₃N (2.0 eq), CH₃OH, RT, 16h SM1->Step1 SM2 Glyoxylic Acid Hydrate (1.0 eq) SM2->Step1 Int1 3-Nitro-2-hydroxyheptanoic Acid (Crude Intermediate) Step1->Int1 pH 5 Workup Step2 Catalytic Hydrogenation H₂ (1 atm), Pd/C, AcOH, 50°C Int1->Step2 Prod 3-Amino-2-hydroxyheptanoic Acid (Pure AHHA, 49.6% Overall Yield) Step2->Prod 2-Propanol Trituration

Figure 1: Two-step scalable synthesis of 3-amino-2-hydroxyheptanoic acid via Henry reaction.

Materials, Reagents, and Safety

Safety Note: AHHA and its precursors are classified as skin, eye, and respiratory irritants (H315, H319, H335) [2]. Palladium on carbon (Pd/C) is highly pyrophoric when dry and must be handled under an inert argon or nitrogen atmosphere.

Table 1: Reagent Equivalencies for 1-Mol Scale Synthesis
ReagentMW ( g/mol )EquivalentsMass/VolumeFunction / Causality
1-Nitropentane 117.151.0 eq118.5 gNucleophile precursor.
Glyoxylic Acid Hydrate 92.051.0 eq93.1 gElectrophile.
Triethylamine (Et₃N) 101.192.0 eq204.4 gBase; deprotonates 1-nitropentane.
Methanol (CH₃OH) 32.04Solvent400 mLSolubilizes reagents for Henry reaction.
Citric Acid 192.12As neededVariesMild acid for pH 5 adjustment.
Palladium on Carbon (10%) N/ACatalyst20.0 gReduces nitro group to primary amine.
Glacial Acetic Acid (AcOH) 60.05Solvent1100 mLSolvent & proton source for amine stabilization.

Step-by-Step Experimental Protocols

Protocol A: Base-Catalyzed Nitroaldol (Henry) Condensation

Objective: Synthesize 3-nitro-2-hydroxyheptanoic acid (Intermediate).

  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 118.5 g (1.0 mol) of 1-nitropentane and 204.4 g (2.0 mol) of Et₃N in 400 mL of CH₃OH.

  • Electrophile Addition: Gradually add 93.1 g (1.0 mol) of glyoxylic acid hydrate to the solution over a period of 2 hours.

    • Causality: The Henry reaction is highly exothermic. Controlled, dropwise addition prevents localized heating, which could otherwise trigger the Nef reaction or degrade the aldehyde.

  • Maturation: Stir the reaction mixture for 16 hours at ambient temperature (20–25 °C).

    • Self-Validation: Analyze a 50 µL aliquot via LC-MS or TLC. The complete consumption of 1-nitropentane validates the end of the reaction phase.

  • Solvent Removal: Concentrate the mixture in vacuo to remove methanol.

  • Aqueous Workup: Dissolve the resulting viscous residue in 800 mL of deionized H₂O. Wash the aqueous phase with diethyl ether (3 × 300 mL).

    • Causality: The ether wash selectively removes unreacted 1-nitropentane and non-polar byproducts, exploiting the high aqueous solubility of the Et₃N-carboxylate/nitronate salts. Discard the ether layer.

  • pH Adjustment: Carefully adjust the pH of the aqueous phase to exactly 5.0 by adding solid citric acid.

    • Causality: Citric acid provides a buffered acidic environment. Lowering the pH below 4 risks fully protonating the carboxylate, causing it to oil out prematurely or undergo a retro-Henry reaction. A pH of 5 ensures the intermediate is sufficiently protonated for organic extraction while maintaining structural integrity.

  • Extraction: Extract the aqueous phase with dichloromethane (CH₂Cl₂, 3 × 400 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate in vacuo to yield crude 3-nitro-2-hydroxyheptanoic acid as a diastereomeric mixture.

Protocol B: Catalytic Hydrogenation and Isolation

Objective: Reduce the nitro intermediate to yield pure AHHA.

  • Hydrogenation Setup: Dissolve the crude 3-nitro-2-hydroxyheptanoic acid (approx. 196 g) in 1100 mL of glacial acetic acid in a 2 L pressure reactor.

    • Causality: Acetic acid acts as both a solvent and a proton source. It immediately protonates the newly formed primary amine, converting it to an acetate salt. This prevents the amine from acting as a nucleophile (which would form imines with trace impurities) and prevents the basic amine from poisoning the palladium catalyst.

  • Catalyst Addition: Under a strict argon blanket, carefully add 20 g of 10% Pd/C.

  • Reduction: Purge the vessel with hydrogen gas three times. Pressurize to 1 atm of H₂ and heat the reaction mixture to 50 °C. Stir vigorously until hydrogen uptake ceases (typically 12–18 hours).

    • Self-Validation: The cessation of hydrogen gas uptake and the disappearance of the nitro group stretch (~1550 cm⁻¹) via rapid IR analysis of an aliquot confirms reaction completion.

  • Filtration: Cool the reactor to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 200 mL of acetic acid. (Caution: Do not let the filter cake dry out; wet with water before disposal to prevent fires).

  • Concentration: Remove the acetic acid in vacuo (using a high-vacuum rotary evaporator at 45 °C) to yield a crude residue.

  • Trituration & Isolation: Treat the residue with 500 mL of 2-propanol. Stir for 2 hours at room temperature.

    • Causality: The zwitterionic nature of the final AHHA product makes it highly insoluble in moderately polar alcohols like 2-propanol, whereas organic impurities remain in solution.

  • Filtration: Collect the resulting white precipitate via vacuum filtration. Wash with cold 2-propanol (2 × 100 mL) and dry under high vacuum to afford pure 3-amino-2-hydroxyheptanoic acid.

Analytical and Quantitative Data

Table 2: Yield Profile and Quality Control Metrics
MetricExpected ValueAnalytical MethodNotes
Intermediate Mass ~196 g (Crude)GravimetricContains residual solvent; used directly in Step 2.
Final Product Mass 80.0 gGravimetricWhite crystalline solid.
Overall Yield 49.6%CalculationOver two steps, highly efficient for chromatography-free process.
Purity >98%HPLC (ELSD/CAD)UV detection is poor due to lack of chromophores.
Identity Confirmation [M+H]⁺ = 162.1ESI-MSConfirms molecular weight of AHHA.

References

  • Lubisch, W., Beckenbach, E., Bopp, S., Hofmann, H.-P., Kartal, A., Kästel, C., Lindner, T., Metz-Garrecht, M., Reeb, J., Regner, F., Vierling, M., & Möller, A. (2003). Benzoylalanine-Derived Ketoamides Carrying Vinylbenzyl Amino Residues: Discovery of Potent Water-Soluble Calpain Inhibitors with Oral Bioavailability. Journal of Medicinal Chemistry, 46(12), 2404–2412.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-2-hydroxyheptanoic Acid (AHHA)

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3-Amino-2-hydroxyheptanoic acid (AHHA).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3-Amino-2-hydroxyheptanoic acid (AHHA). Below, you will find causality-driven troubleshooting guides, validated protocols, and mechanistic insights to resolve solubility bottlenecks in both organic synthesis and biological assays.

Section 1: The Physicochemical Root of the Problem

3-Amino-2-hydroxyheptanoic acid (AHHA) is a non-proteinogenic β -amino- α -hydroxy acid frequently utilized as a critical P1 building block in the synthesis of peptidomimetics, such as potent calpain inhibitors[1][2]. The compound presents severe solubility challenges due to two competing structural features:

  • The Zwitterionic Core: At physiological pH, the primary amine is protonated and the carboxylic acid is deprotonated. This creates a tightly packed intermolecular ionic crystal lattice.

  • The Lipophilic Tail: The 7-carbon aliphatic chain (heptanoic acid derivative) is highly hydrophobic, constituting more than 50% of the molecule's mass[3][4].

Because of this duality, the zwitterionic lattice prevents dissolution in non-polar organic solvents, while the lipophilic tail drives aggregation and precipitation in neutral aqueous buffers[5].

Section 2: Troubleshooting Organic Synthesis

Q: Why does AHHA crash out or form a stubborn suspension during peptide coupling in DCM or THF? A: The unprotected zwitterion forms a rigid crystal lattice that non-polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) lack the dielectric capacity to solvate. Solution: You must disrupt the zwitterion. The most effective method is to mask the amine with a protecting group (e.g., Boc or Fmoc)[1]. Once the amine is protected, the lipophilic heptanoic tail dominates the molecule's physicochemical profile, allowing it to dissolve seamlessly in DCM or THF for standard EDC/HOBt coupling reactions[1].

Q: My synthetic route requires coupling the unprotected AHHA. How can I keep it in solution? A: If protection is not viable, you must switch to highly polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). To further disrupt the strong hydrogen-bonding network, add chaotropic salts (e.g., 5–10% LiCl in DMF) and utilize sonication prior to adding your coupling reagents.

Section 3: Troubleshooting Biological Assays

Q: How do I prepare a stock solution for in vitro assays without the compound precipitating? A: Never attempt to dissolve AHHA directly in neutral aqueous buffers like PBS or HEPES. The hydrophobic aliphatic tail will cause immediate aggregation[4]. Instead, prepare a highly concentrated primary stock (10–50 mM) in 100% anhydrous DMSO[6]. DMSO effectively solvates the hydrophobic chain. Dilute this stock into your assay buffer immediately before use, ensuring the final DMSO concentration remains ≤1% to prevent cellular toxicity or assay artifacts[6].

Q: My assay buffer is strictly pH 7.4, and the DMSO stock precipitates upon dilution. What now? A: If dilution from DMSO still causes precipitation, you are hitting the compound's isoelectric point (pI), where its net charge is zero and solubility is at its absolute lowest. To overcome this, adjust the pH of your aqueous diluent slightly away from the pI prior to adding the DMSO stock[4]. Using a weak base (e.g., NH4​OH ) to raise the pH to ~8.5 imparts a net negative charge to the molecule, significantly enhancing aqueous solvation through ion-dipole interactions[4].

Section 4: Quantitative Solubility Profile

The table below summarizes the solubility behavior of AHHA across various media, providing immediate actionable guidance for workflow optimization.

Solvent / ConditionSolubility StateMechanistic CauseRecommended Action
Aqueous Buffer (pH 7.0) Insoluble / PrecipitatesZwitterion + Hydrophobic tailUse DMSO co-solvent or adjust pH
Aqueous Acid (pH < 3.0) SolubleAmine protonation (Cationic)Use for acidic peptide formulations
Aqueous Base (pH > 8.0) SolubleCarboxyl deprotonation (Anionic)Use weak bases ( NH4​OH ) for assays
DMSO (100%) Highly Soluble (>50 mM)Disruption of hydrophobic forcesIdeal for primary biological stocks
DMF / NMP Moderately SolubleHigh dielectric constantUse for solid/solution-phase coupling
DCM / THF Insoluble (Unprotected)Inability to break ionic latticeRequires Boc/Fmoc amine protection

Section 5: Experimental Protocols

Protocol A: Preparation of a 50 mM AHHA DMSO Stock for Biological Assays

This protocol ensures complete solvation of the lipophilic tail while preventing moisture-induced aggregation.

  • Equilibration: Allow the lyophilized AHHA powder to reach room temperature in a desiccator before opening. Causality: This prevents atmospheric moisture condensation, which can cause localized aqueous precipitation[4][5].

  • Solvent Addition: Add 100% anhydrous DMSO to achieve a target concentration of 50 mM. For example, add 124 μ L of DMSO per 1.0 mg of AHHA (MW = 161.2 g/mol )[3].

  • Agitation: Vortex vigorously for 30 seconds.

  • Sonication: Sonicate the microtube in a water bath for 3–5 minutes. Causality: Sonication imparts acoustic cavitation energy to physically break apart hydrophobic aggregates[4]. Chill on ice intermittently to prevent thermal degradation.

  • Self-Validation: Visually inspect the solution against a light source. A properly solubilized sample will be completely transparent and particle-free[4]. Aliquot and store at -20°C.

Protocol B: Boc-Protection to Enhance Organic Solubility

Adapted from validated syntheses of calpain inhibitor building blocks, this protocol masks the zwitterion to enable solubility in non-polar organic solvents[1].

  • Dissolution: Suspend AHHA (1 eq) in Methanol ( CH3​OH ). Add Triethylamine ( Et3​N , ~2-4 eq) to deprotonate the carboxylic acid, breaking the zwitterionic lattice and solubilizing the compound[1].

  • Reagent Addition: Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) to the mixture at room temperature[1].

  • Reaction: Stir the mixture continuously for 16 hours at ambient temperature to ensure complete amine protection[1].

  • Solvent Removal: Evaporate the methanol in vacuo.

  • Aqueous Wash: Dissolve the resulting residue in water and wash with diethyl ether. Discard the ether phase to remove unreacted non-polar impurities.

  • Acidification & Extraction (Self-Validation Step): Adjust the aqueous phase to pH 5 using citric acid, then extract with DCM ( CH2​Cl2​ ). Causality: At pH 5, the Boc-protected AHHA is neutral and highly lipophilic, causing it to partition cleanly into the DCM layer[1]. If the compound remains in the aqueous layer, the protection reaction failed.

  • Recovery: Dry the organic phase over sodium sulfate ( Na2​SO4​ ) and evaporate in vacuo to yield the highly organic-soluble Boc-AHHA[1].

Section 6: Mechanistic Visualization

The following decision tree illustrates the logical pathways for overcoming AHHA solubility barriers based on your specific application.

AHHA_Solubility Start 3-Amino-2-hydroxyheptanoic acid (AHHA) Solid Branch1 Application: Organic Synthesis Start->Branch1 Branch2 Application: Biological Assays Start->Branch2 Org_Solv Poor Solubility in DCM / THF Branch1->Org_Solv Aq_Solv Precipitation in Aqueous Buffer (pH 7) Branch2->Aq_Solv Protect Boc/Fmoc Protection (Disrupts Zwitterion) Org_Solv->Protect PolarSolv Use DMF/NMP + LiCl (Chaotropic) Org_Solv->PolarSolv pH_Adj Adjust pH away from pI (pH < 3 or pH > 8) Aq_Solv->pH_Adj Cosolvent Prepare 10-50 mM DMSO Stock First Aq_Solv->Cosolvent Success1 Soluble for Peptide Coupling Protect->Success1 PolarSolv->Success1 Success2 Soluble for In Vitro Assays pH_Adj->Success2 Cosolvent->Success2

Decision tree for overcoming AHHA solubility barriers in synthetic and biological workflows.

Section 7: References

  • Lubisch, W., et al. "Benzoylalanine-Derived Ketoamides Carrying Vinylbenzyl Amino Residues: Discovery of Potent Water-Soluble Calpain Inhibitors with Oral Bioavailability." Journal of Medicinal Chemistry, vol. 46, no. 12, 2003, pp. 2404-2412.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDlCZpwh_D-fMHnCRApHPRiQ8SqpsStxEuxAYqF7vRZtZOw94rzX7DZpV9tgMkCGojoELu8Mr7NpAAzSVNn2Q8n7On2-WcS-vfoynu_QDf6we4cG3IxKus5LkqoRqkPR-dknNw]

  • Sigma-Aldrich. "3-amino-2-hydroxyheptanoic acid Product Specification (CAS 561066-93-1)."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc5218jXFKN60np0WhS56HomoO-FECiVA26KC8GHbjMhiXQmW_4AlCJjNIDRiqcGm6iO5TJ5tiX0n6Er33zu_aUdursjXrKHSM2BPCwVUytmHDiAvvYfhwnFaMmDX9Af6qJ_BvtukV11lmU9WC1vpgmCzmurdMO08OOA==]

  • JPT Peptide Technologies. "Peptide Solubilization."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9fF2Z0VLsusM9_vvblZY08KsHRh9gmp9ihNcEGkIFZV4lo_qCiS5HuNfUd8IlefTJuVEWIw3Fz4h6IjYghank5DJJcxYqKeWl38XVtJe96Vs7Z9Jr4JTJOmYEUpc72W_8DipyC1VjWTI7ce1NMy84hZozNaAvNcLqKeY6HQ==]

  • SB-PEPTIDE. "Peptide Solubility Guidelines - How to solubilize a peptide."[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5WPxgA9UpKydnHJhpetwBJ9SREynx4rJzpGXU4eoULIMLkq6jJKD04WSSOrKgC7kwfhxBtP5yiknGrN8x6gPUHfml-jBDTXhMRY4C_APocHzTYlznw9YClr9AMLLLBkR4ZCYXgfsoK_0=]

Sources

Optimization

Technical Support Center: 3-Amino-2-hydroxyheptanoic Acid Analysis

Welcome to the technical support center for the analysis of 3-Amino-2-hydroxyheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3-Amino-2-hydroxyheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the robust and accurate quantification of this non-standard amino acid.

I. Understanding the Analyte: 3-Amino-2-hydroxyheptanoic Acid

3-Amino-2-hydroxyheptanoic acid is a non-proteinogenic amino acid characterized by a seven-carbon chain with an amino group at the third position and a hydroxyl group at the second. Its unique structure presents specific analytical challenges, primarily due to its high polarity and structural similarity to endogenous compounds. Accurate analysis is crucial in various research and development areas, including its potential role as a biomarker or a component of novel therapeutic agents.

Chemical Properties
PropertyValue
Linear Formula C7H15O3N1
CAS Number 561066-93-1
Molecular Weight 161.2 g/mol
Physical Form Powder
Storage Temperature Room Temperature

Source: Sigma-Aldrich[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the analysis of 3-Amino-2-hydroxyheptanoic acid, with a focus on liquid chromatography-mass spectrometry (LC-MS) based methods, which are often preferred for their sensitivity and selectivity.[2]

A. Chromatographic Issues
1. Poor Peak Shape (Tailing or Fronting)

Question: My peak for 3-Amino-2-hydroxyheptanoic acid is tailing significantly. What could be the cause and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing polar compounds like amino acids.[3] The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: The free silanol groups on silica-based C18 columns can interact with the amino group of your analyte, causing tailing. Additionally, a mismatch between the sample solvent and the initial mobile phase can lead to peak distortion.

  • Solutions:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate to suppress the ionization of the analyte and minimize interactions with the stationary phase.[3]

    • Use of a "Base-Deactivated" Column: Employ a column where the silica surface has been end-capped to reduce the number of free silanol groups.

    • Sample Diluent Matching: Dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[4]

    • Flow Path Optimization: Minimize the length and diameter of tubing between the column and the detector to reduce extra-column band broadening.[3]

2. Inconsistent Retention Times

Question: The retention time for my analyte is drifting between injections. What should I investigate?

Answer:

Retention time instability can compromise the reliability of your quantification. Several factors related to the HPLC system and mobile phase preparation can contribute to this issue.[3][5]

  • Causality: Fluctuations in mobile phase composition, temperature, or column equilibration can lead to retention time shifts.

  • Solutions:

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[3][5] If using a gradient, ensure the pump's proportioning valves are functioning correctly.[4]

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence. A good rule of thumb is to flush with at least 10 column volumes.[5]

    • Temperature Control: Use a column oven to maintain a stable column temperature.[3]

B. Mass Spectrometry Issues
1. Low Sensitivity / Poor Signal-to-Noise

Question: I am struggling to get a good signal for 3-Amino-2-hydroxyheptanoic acid, even at moderate concentrations. How can I improve sensitivity?

Answer:

Low sensitivity in LC-MS analysis of amino acids can stem from inefficient ionization, matrix effects, or suboptimal instrument settings.

  • Causality: As a small, polar molecule, 3-Amino-2-hydroxyheptanoic acid may not ionize efficiently under standard electrospray ionization (ESI) conditions. Co-eluting matrix components can also suppress the ionization of the analyte.[]

  • Solutions:

    • Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase can promote protonation and enhance the signal in positive ion mode.

    • Derivatization: While not always necessary with MS detection, derivatization can improve ionization efficiency and chromatographic retention.[7][8] However, this adds complexity to sample preparation.

    • Source Parameter Optimization: Systematically optimize ESI source parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for your specific analyte.

    • Sample Preparation: Implement a robust sample cleanup procedure to remove interfering matrix components.[9] Techniques like solid-phase extraction (SPE) can be highly effective.[4]

2. High Background Noise

Question: My baseline is very noisy, making it difficult to accurately integrate the peak for my analyte. What are the likely sources of this noise?

Answer:

A noisy baseline can obscure low-level analytes and lead to poor quantitative precision. The source of the noise can be electronic or chemical.[3][5]

  • Causality: Contaminated solvents, a dirty ion source, or electronic issues with the detector can all contribute to high background noise.

  • Solutions:

    • Solvent and Reagent Quality: Use high-purity, HPLC or LC-MS grade solvents and reagents.[]

    • System Cleaning: Regularly clean the ion source components as recommended by the instrument manufacturer.

    • Mobile Phase Contamination: Check for and eliminate sources of contamination in your mobile phase, such as bacterial growth in aqueous solutions.[5]

C. Sample Preparation Challenges
1. Poor Recovery

Question: My recovery of 3-Amino-2-hydroxyheptanoic acid from biological samples (e.g., plasma, urine) is low and variable. What can I do to improve it?

Answer:

Efficiently extracting a polar analyte from a complex biological matrix is a common challenge.

  • Causality: The high polarity of 3-Amino-2-hydroxyheptanoic acid can make it difficult to extract using traditional liquid-liquid extraction (LLE) with non-polar solvents. Protein precipitation alone may not be sufficient to remove all interferences.

  • Solutions:

    • Protein Precipitation with Optimization: If using protein precipitation, experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios with the sample to optimize recovery.

    • Solid-Phase Extraction (SPE): Develop an SPE method using a sorbent that provides good retention and elution for your analyte. Ion-exchange or mixed-mode SPE cartridges are often suitable for amino acids.

    • Internal Standard: Use a stable, isotopically labeled internal standard to compensate for losses during sample preparation and analysis.

2. Matrix Effects

Question: I suspect that matrix effects are impacting my quantification. How can I confirm and mitigate this?

Answer:

Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a significant concern in LC-MS analysis of biological samples.[]

  • Causality: Endogenous components in the sample matrix can compete with the analyte for ionization, leading to inaccurate quantification.

  • Solutions:

    • Post-Column Infusion: Perform a post-column infusion experiment to identify regions of the chromatogram where ion suppression or enhancement occurs.

    • Improved Chromatographic Separation: Modify your chromatographic method to separate the analyte from the interfering matrix components.

    • Matrix-Matched Standards: Prepare your calibration standards in a matrix that is identical to your samples to compensate for matrix effects.[2]

III. Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of 3-Amino-2-hydroxyheptanoic acid by LC-MS?

A1: While not always mandatory for LC-MS, pre-column derivatization can offer several advantages.[10] It can improve chromatographic retention on reversed-phase columns, enhance ionization efficiency, and increase sensitivity.[][7] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[11] However, derivatization adds a step to the sample preparation process and can introduce variability.[] For many applications, direct analysis of the underivatized amino acid by LC-MS is feasible and preferred for its simplicity.[12]

Q2: What type of HPLC column is best suited for analyzing 3-Amino-2-hydroxyheptanoic acid?

A2: Due to its polar nature, 3-Amino-2-hydroxyheptanoic acid is often challenging to retain on standard C18 columns.[2] Consider using a column with a more polar stationary phase, such as a polar-embedded or a C18 column designed for aqueous mobile phases. HILIC (Hydrophilic Interaction Liquid Chromatography) columns are also an excellent option for retaining and separating highly polar compounds.

Q3: How should I prepare my samples if they are in a complex biological matrix like plasma?

A3: For complex matrices, a multi-step sample preparation approach is often necessary.[13] A common workflow involves:

  • Protein Precipitation: To remove the bulk of proteins, which can interfere with the analysis.[13]

  • Solid-Phase Extraction (SPE): For further cleanup and concentration of the analyte.

  • Filtration: To remove any remaining particulates before injection.

Q4: What are the key parameters to validate for an LC-MS method for 3-Amino-2-hydroxyheptanoic acid?

A4: A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters to assess include:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day) [14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) [12]

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term)

IV. Experimental Workflows and Protocols

A. Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation Sample->ProteinPrecip SPE Solid-Phase Extraction (SPE) ProteinPrecip->SPE EvapReconciliation EvapReconciliation SPE->EvapReconciliation EvapRecon Evaporation & Reconstitution Injection Injection into HPLC EvapRecon->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: A typical workflow for the analysis of 3-Amino-2-hydroxyheptanoic acid from a biological matrix using LC-MS/MS.

B. Protocol: Protein Precipitation of Plasma Samples
  • Thaw plasma samples on ice.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for further processing (e.g., SPE) or direct injection if the sample is sufficiently clean.

V. References

  • Rapid Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Retrieved from [Link]

  • Crawford Scientific. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Forum. (2009, July 24). Issue with amino acid analysis. Retrieved from [Link]

  • SPARC BioCentre. Sample Preparation. Retrieved from [Link]

  • Biotage. Bioanalytical sample preparation. Retrieved from [Link]

  • Waters. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. Retrieved from [Link]

  • IntechOpen. (2018, November 21). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Agilent. Amino Acid Analysis. Retrieved from [Link]

  • LCGC. (2018, November 1). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • MDPI. (2025, August 22). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Retrieved from [Link]

  • Agilent. Amino Acid Analysis. Retrieved from [Link]

  • Solvias. AMINO ACID ANALYSIS: new challenges for an old technique?. Retrieved from [Link]

  • PMC. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Retrieved from [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Retrieved from [Link]

  • Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 3-Amino-2-hydroxy Acid Analogs as Enzyme Inhibitors

In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. The 3-amino-2-hydroxy acid scaffold represents a privileged structure, for...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. The 3-amino-2-hydroxy acid scaffold represents a privileged structure, forming the core of numerous naturally occurring and synthetic molecules with significant biological activity. This guide provides a comprehensive comparison of the efficacy of two prominent classes of inhibitors built around this motif: bestatin analogs targeting aminopeptidases and actinonin analogs targeting peptide deformylases. By delving into the experimental data, we will elucidate the structure-activity relationships that govern their potency and selectivity, offering valuable insights for researchers and drug development professionals.

Part 1: Bestatin Analogs - Modulating Aminopeptidase Activity

Aminopeptidases are a class of metalloproteases that play crucial roles in various physiological processes, including protein degradation, hormone regulation, and antigen presentation. Their dysregulation has been implicated in cancer, immune disorders, and pain. Bestatin, a natural dipeptide analog isolated from Streptomyces olivoreticuli, is a potent, competitive inhibitor of several aminopeptidases and serves as a foundational template for the development of more effective analogs.[1][2]

Comparative Inhibitory Potency

The efficacy of bestatin and its analogs is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) against specific aminopeptidases. A lower value indicates greater potency. Amastatin, another natural inhibitor, and synthetic analogs have been extensively studied to understand the structural requirements for potent inhibition.

CompoundTarget EnzymeKᵢ (nM)IC₅₀ (µM)Reference
Bestatin Aminopeptidase M (AP-M)4,100-[3]
Amastatin Aminopeptidase M (AP-M)19-[3]
Bestatin Leucine Aminopeptidase (LAP)--[4]
Amastatin Leucine Aminopeptidase (LAP)--[4]
Z 4212 Mouse c. striatum membranes--[5]
Z 1796 Mouse c. striatum membranes--[5]

Note: Direct comparative Ki or IC50 values for all compounds against the same enzymes under identical conditions are not always available in a single source. The table presents data from the cited literature.

The data clearly indicates that amastatin is a significantly more potent inhibitor of Aminopeptidase M than bestatin.[3] The structural differences between these molecules, particularly the peptide chain length and side-chain substitutions, contribute to these variations in potency. Increasing the peptide chain length in amastatin analogs has been shown to result in more potent inhibitors due to a slower binding process.[3]

Structure-Activity Relationship and Analog Design

The core structure of bestatin, (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine, offers several points for modification to enhance efficacy and selectivity.

G cluster_0 Bestatin Core Structure cluster_1 Modification Sites Core (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl R1 R1: Phenyl Group (e.g., 4-methylsulphonyl-phenyl in Z 4212 & Z 1796) Core->R1 Affects binding pocket interactions R2 R2: Leucine Residue (e.g., 1-aminocyclopentanecarboxylic acid in Z 4212) Core->R2 Influences selectivity and cell permeability

Caption: Key modification sites on the bestatin scaffold.

For instance, the bestatin analogs Z 4212 and Z 1796, which incorporate a 4-methylsulphonyl-phenyl group at the R1 position, have demonstrated significant hypoalgesic (pain-reducing) effects when administered intracerebroventricularly in mice.[5] These analogs were found to be potent inhibitors of central aminopeptidases while having a much weaker effect on neutral endopeptidase (NEP), suggesting a degree of selectivity that is desirable for therapeutic applications.[5] This selectivity is crucial as it may spare the metabolism of other substrates, potentially reducing side effects.

Experimental Protocol: Aminopeptidase Inhibition Assay

The determination of inhibitory constants is fundamental to comparing the efficacy of different analogs. A common method involves a continuous kinetic assay using a chromogenic substrate.

Objective: To determine the IC₅₀ and/or Kᵢ of a test compound against a specific aminopeptidase.

Materials:

  • Purified aminopeptidase (e.g., Aminopeptidase N)

  • Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (analogs of 3-Amino-2-hydroxyheptanoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme Preparation: Prepare a working solution of the aminopeptidase in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

  • Assay Setup:

    • To each well of the microplate, add a fixed volume of the enzyme solution.

    • Add the various concentrations of the test compounds or vehicle control to the respective wells.

    • Incubate the enzyme and inhibitor mixture for a pre-determined time at a constant temperature (e.g., 15 minutes at 37°C) to allow for binding to occur.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate to each well.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm over time using the microplate reader. The p-nitroaniline released upon substrate cleavage has a high absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

    • The Kᵢ can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Michaelis-Menten constant (Kₘ) of the substrate is known.

Part 2: Actinonin Analogs - A New Frontier in Anticancer Therapy

Actinonin is a naturally occurring hydroxamic acid-containing peptide analog that has garnered significant attention for its potent inhibitory activity against peptide deformylases (PDFs). While initially studied as an antibacterial agent, recent research has unveiled its efficacy against human mitochondrial peptide deformylase (HsPDF), a novel and promising target for anticancer therapy.[6][7] HsPDF is crucial for mitochondrial protein synthesis, and its inhibition leads to mitochondrial dysfunction and ultimately, cancer cell death.[6]

Comparative Efficacy of Actinonin Analogs

The development of actinonin analogs has been driven by the need to improve its potency against HsPDF and to enhance its drug-like properties. The efficacy of these analogs is evaluated based on their ability to inhibit HsPDF in enzymatic assays and their anti-proliferative effects on cancer cell lines.

CompoundHsPDF Inhibition (IC₅₀, nM)HCT116 Cell Proliferation (IC₅₀, µM)Reference
Actinonin ~30-[8]
Compound 14a -18.7[8]
Compound 14b -20.2[8]

Note: The table presents data from the cited literature. A direct comparison of HsPDF IC50 and anti-proliferative IC50 for all compounds is not available in a single reference.

A study involving the synthesis and screening of 33 chemical analogs of actinonin demonstrated a strong correlation between potent HsPDF inhibition and antiproliferative activity against tumor cells, confirming the on-target effect of these compounds.[6] Further optimization of the actinonin scaffold led to the discovery of derivatives with improved antiproliferative activities against human colon cancer cell lines.[8]

Structure-Activity Relationship and Analog Design

The actinonin structure features a hydroxamic acid moiety, which is crucial for chelating the metal ion in the active site of HsPDF.[8] Modifications to the peptidomimetic backbone have been explored to enhance potency and selectivity.

G cluster_0 Key Functional Groups & Modification Sites Actinonin_Core Actinonin Scaffold Hydroxamate Hydroxamic Acid Moiety (Essential for metal chelation) Actinonin_Core->Hydroxamate Binds to active site metal ion Backbone Peptidomimetic Backbone (Site for various substitutions to improve pharmacological properties) Actinonin_Core->Backbone Influences potency and cell permeability

Caption: Core structure of actinonin and key modification points.

One of the challenges with actinonin is its rapid metabolism in vivo, which limits its therapeutic efficacy.[9] The major metabolic pathway involves the hydrolysis of the hydroxamate group to the corresponding carboxylic acid, rendering the molecule inactive.[9] Therefore, a key goal in analog design is to create derivatives that are more resistant to this metabolic breakdown while retaining potent HsPDF inhibitory activity.

Experimental Protocol: Peptide Deformylase Inhibition Assay

A common method to assess the potency of actinonin analogs is a coupled-enzyme assay that measures the release of formate during the deformylation reaction.

Objective: To determine the IC₅₀ of test compounds against HsPDF.

Materials:

  • Recombinant HsPDF

  • Formate dehydrogenase (FDH)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • A formylated peptide substrate (e.g., f-Met-Ala-Ser)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a divalent cation like Ni²⁺ or Fe²⁺)

  • Test compounds (actinonin analogs)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of HsPDF, FDH, NAD⁺, and the formylated peptide substrate in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the actinonin analogs in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, combine the assay buffer, NAD⁺, FDH, and the test compound at various concentrations.

    • Add the HsPDF enzyme to each well and incubate for a specified period to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the formylated peptide substrate to all wells.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time. The deformylation of the substrate by HsPDF releases formate, which is then oxidized by FDH, leading to the reduction of NAD⁺ to NADH. NADH has a characteristic absorbance at 340 nm.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response model.

Conclusion

The 3-amino-2-hydroxy acid scaffold is a versatile and highly effective core structure for the design of potent enzyme inhibitors. As demonstrated through the comparative analysis of bestatin and actinonin analogs, strategic modifications to this core can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of novel analogs. Future research in this area will undoubtedly focus on leveraging our growing understanding of enzyme structure and mechanism to design next-generation inhibitors with enhanced therapeutic profiles for a wide range of diseases.

References

  • Chen, L., Teng, Y., & Xu, W. (2011). Progress in the development of bestatin analogues as aminopeptidases inhibitors. Current Medicinal Chemistry, 18(7), 964-976. [Link]

  • National Open Access Monitor, Ireland. Progress in the Development of Bestatin Analogues as Aminopeptidases Inhibitors. [Link]

  • Noble, F., et al. (1997). Hypoalgesic action of bestatin analogues that inhibit central aminopeptidases, but not neutral endopeptidase. Pain, 73(3), 347-354. [Link]

  • Lee, M. D., et al. (2004). Human mitochondrial peptide deformylase, a new anticancer target of actinonin-based antibiotics. Journal of Clinical Investigation, 114(8), 1107-1116. [Link]

  • Yin, J., et al. (2020). Synthesis and Anticancer Activity of Novel Actinonin Derivatives as HsPDF Inhibitors. Journal of Medicinal Chemistry, 63(13), 7136-7151. [Link]

  • D'Andrea, L. D., et al. (2004). Mechanism of Time-Dependent Inhibition of Polypeptide Deformylase by Actinonin. Biochemistry, 43(50), 15878-15885. [Link]

  • Rich, D. H., et al. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417-422. [Link]

  • Wanat, W., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Pharmaceuticals, 12(3), 139. [Link]

  • PubMed. Human Mitochondrial Peptide Deformylase, a New Anticancer Target of Actinonin-Based Antibiotics. [Link]

  • Dayan, F. E., et al. (2006). Metabolism of the peptide deformylase inhibitor actinonin in tobacco. Weed Science, 54(2), 246-254. [Link]

Sources

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